[3-Methylidenepentoxy(oxido)phosphoryl] phosphate
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Overview
Description
[3-Methylidenepentoxy(oxido)phosphoryl] phosphate is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a pentoxy group with a methylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methylidenepentoxy(oxido)phosphoryl] phosphate typically involves the reaction of a phosphoryl chloride with a pentoxy alcohol in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Anhydrous solvents such as dichloromethane or toluene to prevent hydrolysis of the phosphoryl chloride.
Base: A strong base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-Methylidenepentoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphite or phosphonate.
Substitution: Nucleophilic substitution reactions can replace the pentoxy group with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or phenoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of higher oxidation state phosphates.
Reduction: Formation of phosphites or phosphonates.
Substitution: Formation of substituted phosphates with different alkoxy or aryloxy groups.
Scientific Research Applications
Chemistry
In chemistry, [3-Methylidenepentoxy(oxido)phosphoryl] phosphate is used as a reagent in the synthesis of other organophosphorus compounds
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with phosphorylating enzymes makes it a valuable tool for investigating enzyme mechanisms and functions.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its interactions with biological molecules such as proteins and nucleic acids suggest possible applications in drug development and disease treatment.
Industry
In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-Methylidenepentoxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methoxy(oxido)phosphoryl phosphate
- Ethoxy(oxido)phosphoryl phosphate
- Propoxy(oxido)phosphoryl phosphate
Uniqueness
Compared to similar compounds, [3-Methylidenepentoxy(oxido)phosphoryl] phosphate has a unique methylidene substituent that imparts distinct chemical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research, medicine, and industry. Further studies on its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
38261-68-6 |
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Molecular Formula |
C6H11O7P2-3 |
Molecular Weight |
257.09 g/mol |
IUPAC Name |
[3-methylidenepentoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C6H14O7P2/c1-3-6(2)4-5-12-15(10,11)13-14(7,8)9/h2-5H2,1H3,(H,10,11)(H2,7,8,9)/p-3 |
InChI Key |
JTSPFAWWEYMWMA-UHFFFAOYSA-K |
Canonical SMILES |
CCC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
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